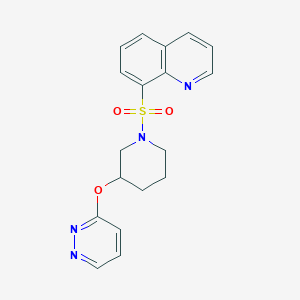

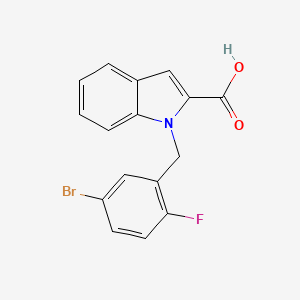

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound has been extensively studied for its ability to interact with biological systems, making it a promising candidate for various therapeutic applications.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, due to their high electron density and the ability to form stable chelating complexes, are widely used as anticorrosive materials. They show good effectiveness against metallic corrosion, which is crucial for protecting industrial equipment and infrastructure from degradation. The presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and corrosion inhibition capabilities (Verma, Quraishi, & Ebenso, 2020).

Antimalarial and Anticancer Applications

Quinoline derivatives are central to antimalarial and anticancer drug development. Their actions include interference with nucleic acid replication and glucose metabolism, which are pivotal in treating resistant falciparum malaria and various cancers. The combination of quinine derivatives with other drugs shows potential in additive or synergistic effects, enhancing therapeutic outcomes (Hunsicker, 1969).

Diabetes Mellitus Treatment

In the context of diabetes mellitus treatment, quinoline derivatives have been explored for their role as DPP IV inhibitors. These inhibitors are vital for managing type 2 diabetes mellitus, as they enhance the incretin system's role in insulin secretion. The research suggests a continuous search for new DPP IV inhibitors despite the market presence of several antidiabetic drugs, highlighting the quinoline scaffold's significance in developing future therapeutics (Mendieta, Tarragó, & Giralt, 2011).

Optoelectronic Materials Development

Quinoline derivatives are also significant in the development of optoelectronic materials, due to their broad spectrum of biological activities and applications in electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the versatile applications of quinoline derivatives beyond pharmacology, extending into materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Central Nervous System (CNS) Drug Synthesis

The therapeutic significance of quinoline derivatives extends to the potential synthesis of novel central nervous system (CNS) acting drugs. Research indicates that compounds with quinoline and similar heterocyclic compounds may impact CNS disorders, offering avenues for new therapeutic agents targeting depression, euphoria, convulsion, and more (Saganuwan, 2017).

Propriétés

IUPAC Name |

8-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-26(24,16-8-1-5-14-6-2-10-19-18(14)16)22-12-4-7-15(13-22)25-17-9-3-11-20-21-17/h1-3,5-6,8-11,15H,4,7,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYURTRTWVZYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(3-acetamidopropyl)phenyl]-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2363600.png)

![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)

![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)

![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)